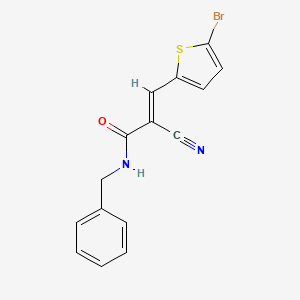
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide, also known as AG1478, is a synthetic small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, differentiation, and survival. It is overexpressed in various types of cancer, and its dysregulation has been linked to tumor progression and metastasis. AG1478 has been extensively studied for its potential as an anticancer agent, as well as its applications in scientific research.
Mechanism of Action
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide binds to the ATP-binding site of EGFR and prevents its autophosphorylation, which is necessary for its activation and downstream signaling. This leads to the inhibition of various cellular processes that are regulated by EGFR, including cell proliferation, migration, and survival.
Biochemical and Physiological Effects
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth and metastasis in animal models of cancer. Additionally, (E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been reported to have anti-inflammatory and neuroprotective effects in various disease models, suggesting its potential applications beyond cancer research.
Advantages and Limitations for Lab Experiments
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide is a highly selective and potent inhibitor of EGFR, making it a valuable tool compound for investigating the role of EGFR in various cellular processes. However, its potency and selectivity may also pose limitations, as off-target effects and potential toxicity should be carefully evaluated. Additionally, the use of (E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide in cell culture and animal models may not fully reflect the complexity and heterogeneity of human tumors, highlighting the need for further validation in clinical settings.
Future Directions
There are several future directions for the research and development of (E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide and related compounds. One potential direction is the optimization of its pharmacological properties, such as its bioavailability and half-life, to improve its efficacy and reduce potential toxicity. Another direction is the identification of biomarkers that can predict the response to EGFR inhibitors, which could guide the selection of patients for personalized treatment. Additionally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies may enhance their anticancer effects and overcome drug resistance. Overall, the continued investigation of (E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide and its applications in scientific research and clinical settings holds great promise for the development of new cancer therapies.
Synthesis Methods
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide can be synthesized through a multistep process involving the condensation of 5-bromothiophene-2-carbaldehyde with N-benzyl-2-cyanoacetamide, followed by the addition of a base and a reducing agent. The resulting product is purified through column chromatography to obtain the final compound with high purity and yield.
Scientific Research Applications
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide has been widely used as a tool compound in scientific research to investigate the role of EGFR in various cellular processes. It has been shown to inhibit the autophosphorylation of EGFR and downstream signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion. (E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide has also been used to study the molecular mechanisms of drug resistance in cancer cells, as well as the potential synergistic effects of combining EGFR inhibitors with other anticancer agents.
properties
IUPAC Name |
(E)-N-benzyl-3-(5-bromothiophen-2-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-14-7-6-13(20-14)8-12(9-17)15(19)18-10-11-4-2-1-3-5-11/h1-8H,10H2,(H,18,19)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXBVSGTYSXLOD-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(S2)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(S2)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2805827.png)
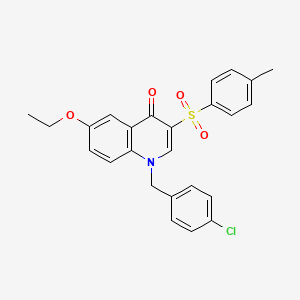
![2-Chloro-N-[(3-ethyloxetan-3-yl)methyl]propanamide](/img/structure/B2805831.png)
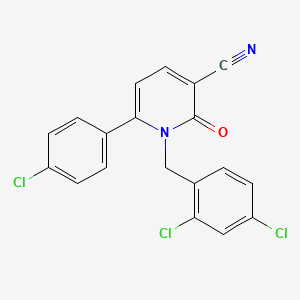
![Methyl 3-{[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2805833.png)
![8-bromo-3-(4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2805837.png)
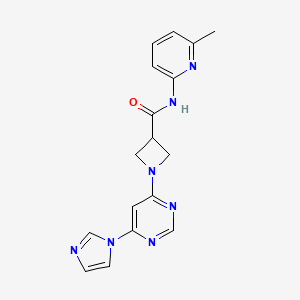
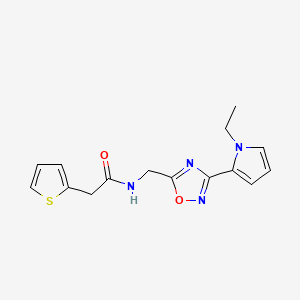
![Benzyl 2-(1,3-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-9-yl)acetate](/img/structure/B2805842.png)

![(1-Adamantan-1-YL-ethyl)-benzo[1,3]dioxol-5-ylmethyl-amine hydrochloride](/img/structure/B2805844.png)
![ethyl 2-(2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate](/img/structure/B2805845.png)
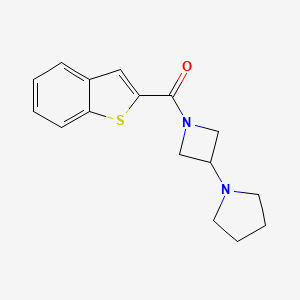
![1-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-propylamine](/img/no-structure.png)